molecular formula C18H13FN6OS B2474469 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396713-84-0

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2474469
CAS No.: 1396713-84-0
M. Wt: 380.4
InChI Key: LBGNIOQMFWOAAS-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a fluorophenyl group, and a thiazolyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the formation of the tetrazole ring through cyclization reactions involving azides and nitriles. The fluorophenyl and thiazolyl groups are introduced through substitution reactions, often using halogenated precursors and thiazole derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and thiazolyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated precursors, thiazole derivatives, and appropriate catalysts under controlled temperatures and pressures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features and potential therapeutic effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Fluorobenzyl)sulfonyl]-4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazine
  • 3-(4-((4-fluorophenyl)((2-methylthiazol-4-yl)methyl)amino)-4’-methyl-[1,4’-bipiperidine]-1’-carbonyl)-2,4-dimethylpyridine 1-oxide

Uniqueness

2-(4-fluorophenyl)-N-(3-(2-methylthiazol-4-yl)phenyl)-2H-tetrazole-5-carboxamide stands out due to its combination of a tetrazole ring, fluorophenyl group, and thiazolyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN6OS/c1-11-20-16(10-27-11)12-3-2-4-14(9-12)21-18(26)17-22-24-25(23-17)15-7-5-13(19)6-8-15/h2-10H,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGNIOQMFWOAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3=NN(N=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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